molecular formula C16H12N2O4 B3012804 N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-59-6

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B3012804
CAS RN: 942005-59-6
M. Wt: 296.282
InChI Key: OGNAIXGQZUXTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a benzodioxol group, a methylfuro group, a pyridine ring, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its constituent atoms. X-ray crystallography is commonly used to determine the 3D structure of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the carboxamide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit vegf-induced huvec cell migration , suggesting a potential anti-angiogenic activity.

Biochemical Pathways

Given its potential anti-angiogenic activity, it might be involved in the vegf signaling pathway , which plays a critical role in the regulation of angiogenesis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and studying its properties in more detail. It could also involve developing analogs with improved properties .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-4-12-11(17-9)7-15(22-12)16(19)18-10-3-5-13-14(6-10)21-8-20-13/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAIXGQZUXTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.